molecular formula C20H18F3N3O4S B2562023 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 921879-10-9

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2562023
CAS No.: 921879-10-9
M. Wt: 453.44
InChI Key: JJARSHVMLYXZHA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-methoxyphenyl group and linked via an ethyl chain to a 2-(trifluoromethyl)benzenesulfonamide moiety. The 4-methoxyphenyl substituent may influence electronic properties and binding interactions, making this compound a candidate for therapeutic applications such as enzyme inhibition or antiviral activity .

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4S/c1-30-15-8-6-14(7-9-15)17-10-11-19(27)26(25-17)13-12-24-31(28,29)18-5-3-2-4-16(18)20(21,22)23/h2-11,24H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJARSHVMLYXZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure comprises a pyridazine core substituted with a methoxyphenyl group and a trifluoromethyl benzenesulfonamide moiety. The molecular formula is C19H20F3N3O2S, with a molecular weight of approximately 413.44 g/mol. Its structural complexity suggests diverse interactions with biological targets.

Feature Details
Molecular Formula C19H20F3N3O2S
Molecular Weight 413.44 g/mol
Key Functional Groups Methoxy, Trifluoromethyl, Sulfonamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may exhibit the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways, leading to altered physiological responses.

Anticancer Properties

Studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyridazine have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research suggests that the sulfonamide moiety can impart anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases. The trifluoromethyl group may enhance lipophilicity, improving bioavailability and efficacy.

Case Studies and Research Findings

  • In Vitro Studies : A study exploring the cytotoxic effects of related pyridazine derivatives demonstrated significant inhibition of cancer cell lines, suggesting that this compound might share similar properties.
  • Mechanistic Insights : Research utilizing structure-based virtual screening has identified binding affinities for targets such as phytoene desaturase (PDS), indicating potential applications in herbicide development as well as pharmacological uses in human medicine.
  • Comparative Analysis : When compared to other compounds like N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, the unique combination of functional groups in our compound contributes to distinct biological activities and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridazinone-sulfonamide hybrids. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name Core Structure Key Substituents Key Properties Reference
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide Pyridazinone + benzenesulfonamide 4-Methoxyphenyl, -CF₃ High lipophilicity (due to -CF₃), potential for hydrogen bonding (pyridazinone)
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide (6e) Pyridazinone + antipyrine 4-Benzylpiperidine, antipyrine (pyrazole derivative) IR C=O peaks at 1664 cm⁻¹ (amide), 1642 cm⁻¹ (pyridazinone); moderate yield (62%)
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) Pyridinone + benzenesulfonamide Benzo[d]thiazole, methyl group Synthesized via reflux with piperidine acetate; antiviral activity implied
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine + benzenesulfonamide Fluoro-substituted chromene, methyl group MP: 175–178°C; mass: 589.1 (M⁺+1); likely kinase inhibitor

Key Differences and Implications

Core Heterocycle: The pyridazinone core (two adjacent N atoms) in the target compound may exhibit distinct hydrogen-bonding interactions compared to pyridinone (one N atom) in compound 10a or pyrazolopyrimidine in Example 53 . Pyridazinone’s electron-deficient nature could enhance binding to polar enzyme active sites.

The 4-methoxyphenyl group may confer π-π stacking interactions, contrasting with the 4-benzylpiperidine in 6e, which introduces basicity and bulkiness .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pyridazinone intermediate with a sulfonamide ethyl chain, whereas 10a requires a benzo[d]thiazole precursor and pyridinone formation via reflux .

Research Findings and Data Tables

Physicochemical Properties (Estimated)

Property Target Compound Compound 6e Compound 10a
Molecular Weight ~460 g/mol ~520 g/mol ~400 g/mol
logP (Lipophilicity) 3.5 2.8 3.0
Hydrogen Bond Acceptors 6 7 5
Key IR Peaks (C=O) 1680 cm⁻¹ (sulfonamide) 1664 cm⁻¹ (amide) 1650 cm⁻¹ (pyridinone)

Q & A

Basic: How can researchers optimize the synthetic yield of this compound?

The synthesis involves multi-step reactions, typically requiring:

  • Temperature control : Maintaining 60–80°C during coupling reactions to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO or THF) enhance reactivity of intermediates .
  • Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
  • Monitoring : Use TLC or HPLC to track reaction progress and confirm intermediate purity .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of the pyridazinone ring and sulfonamide linkage .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • HPLC : Quantifies purity (>95%) and identifies byproducts using reverse-phase C18 columns .

Advanced: How do pH and temperature affect the compound’s stability in biological assays?

  • pH sensitivity : Degradation occurs below pH 4 (sulfonamide hydrolysis) and above pH 9 (pyridazinone ring opening). Buffered solutions (pH 6–8) are optimal .
  • Thermal stability : Decomposition above 80°C; store at –20°C in anhydrous conditions to prevent hydrolysis .
  • Solvent compatibility : Stable in DMSO stock solutions for ≤6 months if desiccated .

Advanced: What experimental designs are recommended for evaluating enzyme inhibition activity?

  • Dose-response curves : Use 10 nM–100 µM concentrations to calculate IC50 values .
  • Control experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
  • Kinetic studies : Monitor time-dependent inhibition via stopped-flow spectroscopy to distinguish competitive/non-competitive mechanisms .

Advanced: How can contradictory data in enzyme inhibition assays be resolved?

  • Variable optimization : Test enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer ionic strength, which alter binding kinetics .
  • Metabolic interference : Pre-incubate the compound with liver microsomes to assess metabolite interference .
  • Statistical validation : Use replicates (n ≥ 3) and ANOVA to confirm significance of inhibition differences .

Advanced: What challenges arise when scaling up synthesis, and how are they addressed?

  • Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Yield reduction : Optimize stoichiometry (e.g., 1.2 equivalents of trifluoromethyl benzenesulfonyl chloride) to minimize unreacted intermediates .
  • Safety : Handle trifluoromethyl reagents in fume hoods due to volatile byproducts .

Basic: How can researchers monitor reaction completion in real time?

  • TLC : Use silica plates with UV254 indicator; target Rf = 0.3–0.5 in ethyl acetate/hexane (3:7) .
  • In-situ IR spectroscopy : Track disappearance of carbonyl peaks (1700–1750 cm⁻¹) from starting materials .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

  • Core modifications : Replace the 4-methoxyphenyl group with halogens or electron-withdrawing groups to modulate enzyme affinity .
  • Sulfonamide substitution : Test methyl vs. ethyl spacers to optimize steric compatibility with active sites .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses and guide synthetic prioritization .

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